8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid
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Overview
Description
8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid is a heterocyclic compound with the molecular formula C10H8O5 and a molecular weight of 208.17 g/mol . This compound is characterized by the presence of a formyl group and a carboxylic acid group attached to a benzodioxine ring system . It is primarily used in scientific research and as a synthetic intermediate in various chemical processes .
Preparation Methods
The synthesis of 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid typically involves the following steps:
Formation of the Benzodioxine Ring: The initial step involves the formation of the benzodioxine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the benzodioxine ring is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid can be compared with other similar compounds, such as:
4H-benzo[d][1,3]dioxine-6-carboxylic acid: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
8-methyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid:
8-nitro-4H-benzo[d][1,3]dioxine-6-carboxylic acid: The presence of a nitro group can significantly alter its reactivity and biological effects.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Biological Activity
Overview
8-Formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid, a heterocyclic compound with the molecular formula C10H8O5, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its antimicrobial and anticancer properties, mechanism of action, and compares it with related compounds.
- Molecular Weight : 208.17 g/mol
- IUPAC Name : this compound
- CAS Number : 170807-21-3
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of benzodioxane compounds demonstrate formidable antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives suggest effective antimicrobial activity, particularly against gram-positive bacteria .
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 50 |
Related compound | Escherichia coli | 125 |
Anticancer Properties
The compound is also being investigated for its anticancer potential. Studies have indicated that related benzodioxane derivatives can inhibit cancer cell proliferation through various pathways, including the p38α MAPK pathway, which is crucial in cancer biology. For example, one study reported that a benzodioxane derivative showed growth inhibitory activities in human ovarian carcinoma xenograft models .
The mechanism of action for this compound appears to involve interactions with specific molecular targets within cells. The formyl and carboxylic acid groups are believed to play critical roles in binding to enzymes and receptors, modulating their activities and influencing cellular processes. This interaction may lead to alterations in redox states and signaling pathways crucial for cellular function .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various benzodioxane derivatives, researchers found that the presence of the formyl group significantly enhanced antimicrobial activity. The study highlighted the importance of structural modifications in optimizing biological effects.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of benzodioxane derivatives revealed that modifications at specific positions on the benzodioxane ring can lead to enhanced inhibitory effects on tumor growth. The study emphasized the structure-activity relationship (SAR) as a key factor in developing effective anticancer agents .
Comparison with Similar Compounds
The unique structure of this compound allows for distinct biological activities compared to similar compounds:
Compound Name | Key Differences | Biological Activity |
---|---|---|
4H-benzo[d][1,3]dioxine-6-carboxylic acid | Lacks formyl group | Reduced reactivity |
8-methyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid | Methyl instead of formyl | Altered activity profile |
8-nitro-4H-benzo[d][1,3]dioxine-6-carboxylic acid | Nitro group present | Different reactivity and effects |
Properties
IUPAC Name |
8-formyl-4H-1,3-benzodioxine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O5/c11-3-7-1-6(10(12)13)2-8-4-14-5-15-9(7)8/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBABRDEGSDAMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)C(=O)O)C=O)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.